molecular formula C19H15BrClNO3S B5220990 6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one

6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one

Cat. No.: B5220990
M. Wt: 452.7 g/mol
InChI Key: QDYYWRVDOIYOQW-UHFFFAOYSA-N
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Description

6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a bromine atom, a chlorophenyl group, a thiazolidine ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting 2-chlorophenyl isothiocyanate with an appropriate amine under mild conditions.

    Bromination: The bromine atom is introduced through a bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Coupling with Chromenone: The final step involves coupling the brominated thiazolidine derivative with a chromenone precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidine derivatives.

    Substitution: Formation of substituted thiazolidine derivatives with various functional groups.

Scientific Research Applications

6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Materials Science: It is explored for its use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one is unique due to its combination of a thiazolidine ring and a chromenone structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-3-[2-(2-chlorophenyl)-1,3-thiazolidine-3-carbonyl]-3,8a-dihydrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrClNO3S/c20-12-5-6-16-11(9-12)10-14(19(24)25-16)17(23)22-7-8-26-18(22)13-3-1-2-4-15(13)21/h1-6,9-10,14,16,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYYWRVDOIYOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2C=C3C=C(C=CC3OC2=O)Br)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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